(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Description
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS: 1239355-46-4; alternative CAS: 181212-90-8) is a chiral aziridine derivative featuring a strained three-membered ring system with tert-butyl and methyl ester groups. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol . The compound is primarily utilized in research settings for synthetic organic chemistry and pharmaceutical development, particularly in stereoselective reactions and as a precursor for bioactive molecules. Key properties include:
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDZMSOHBQKDL-ZMMDDIOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650735 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239355-46-4 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amino Alcohol Derivatives Under Basic Conditions
Method Overview:
This classical route involves the cyclization of amino alcohol precursors, typically derived from amino acids or amino acid derivatives, under basic conditions to form the strained aziridine ring. The process generally proceeds via intramolecular nucleophilic substitution, facilitated by suitable protecting groups and reaction conditions.
Reaction Scheme:
Amino alcohol derivatives bearing tert-butyl and methyl ester functionalities are cyclized to form the aziridine core.
- Base: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or triethylamine (TEA) to deprotonate the amino group.
- Solvent: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).
- Temperature: Typically room temperature to mild heating (20–50°C).
- Time: 12–24 hours, depending on substrate reactivity.
- The intramolecular nucleophilic attack occurs on an electrophilic carbon bearing a leaving group (e.g., halide or activated ester).
- Stereochemistry is preserved if chiral starting materials are used, such as D-proline derivatives.
Research Data:
A study demonstrated the cyclization of N-protected amino alcohols with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the aziridine with high stereoselectivity and purity.
Boc-Protection of Aziridine Intermediates
Method Overview:
Protection of the aziridine nitrogen with tert-butoxycarbonyl (Boc) groups is a common strategy to stabilize the aziridine ring and facilitate subsequent functionalization.
- Starting from a suitable aziridine precursor, react with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as TEA or DMAP in DCM.
- Conduct the reaction at room temperature, typically for 12–24 hours.
- Purify via crystallization or chromatography.
- Reagents: Boc₂O (1.1–1.2 equivalents), TEA (1.2 equivalents), DMAP (catalytic).
- Solvent: DCM or ethyl acetate.
- Temperature: Ambient.
Research Data:
A published procedure reports yields exceeding 95% for the Boc-protected (R)-aziridine derivatives, with stereochemical integrity confirmed by chiral HPLC.
Stereoselective Synthesis via Chiral Starting Materials
Method Overview:
Utilization of chiral amino acids, such as D-proline or other enantiomerically pure amino alcohols, ensures the stereochemistry of the aziridine core.
- Derivatization of the amino acid to an amino alcohol.
- Cyclization under basic conditions as described above.
- Boc-protection to stabilize the chiral aziridine.
Research Data:
Optical rotation measurements and chiral HPLC analyses confirm the (R)-configuration retention throughout the synthesis.
Industrial-Scale Synthesis Considerations
- Continuous flow reactors facilitate safer and more efficient large-scale synthesis.
- Use of automated purification systems, such as preparative chromatography or recrystallization, ensures high purity.
- Crystallization from suitable solvents (e.g., hexanes/ethyl acetate).
- Chromatography on silica gel or reverse-phase columns for high-purity requirements.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Stereochemical Control | Typical Yield | Notes |
|---|---|---|---|---|---|
| Cyclization of amino alcohol derivatives | Amino alcohol, base (NaH, TEA), Boc₂O | Room temp, 12–24 h | Yes, chiral starting materials | 80–95% | Requires moisture-free environment |
| Boc-protection of aziridine intermediates | Boc₂O, TEA, DMAP | Room temp, 12–24 h | Preserves stereochemistry | >95% | Widely used for stabilization |
| Chiral amino acid derivatives | D-proline derivatives | Same as above | High stereoselectivity | 75–90% | Ensures (R)-configuration |
| Industrial methods | Continuous flow, automation | Optimized for scale | Maintains stereochemistry | Variable | Focus on safety and efficiency |
Chemical Reactions Analysis
Types of Reactions
®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into an amine.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, ethers, thioethers, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate serves as a valuable building block in organic synthesis. Its high ring strain makes it highly reactive, allowing for the formation of more complex molecules. Common applications include:
- Synthesis of Pharmaceuticals : Used as an intermediate in the production of various chiral drugs.
- Agrochemicals : Acts as a precursor for developing agrochemical compounds.
Medicinal Chemistry
The compound's chiral nature and reactivity are advantageous in medicinal chemistry:
- Chiral Drug Development : It is utilized to synthesize chiral intermediates essential for drug formulation.
- Enzyme Mechanism Studies : The compound aids in investigating enzyme mechanisms due to its ability to undergo nucleophilic ring-opening reactions.
Biological Studies
Research has indicated potential biological activities:
-
Antimicrobial Properties : Studies have shown that derivatives of aziridine exhibit significant antimicrobial activity against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Cysteine Protease Inhibition : The compound can act as an irreversible inhibitor of cysteine proteases, which are important in parasitic infections.
Industrial Applications
In industrial settings, this compound is used in:
- Production of Specialty Chemicals : Employed in synthesizing chemicals with specific properties for various applications.
- Material Science : Investigated for potential use in developing new materials with unique chemical properties.
Antimicrobial Activity Evaluation
A study evaluated the antibacterial properties of several aziridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria.
Cysteine Protease Inhibition
Research demonstrated that aziridine derivatives could form stable adducts with cysteine proteases, inhibiting their function and disrupting parasite life cycles. This mechanism highlights the potential therapeutic applications of this compound in treating parasitic infections.
Mechanism of Action
The mechanism of action of ®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in organic synthesis and medicinal chemistry to create complex molecules with specific stereochemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to azetidine, piperidine, pyrrolidine, and morpholine derivatives, which share tert-butyl and ester functionalities but differ in ring size, substituents, and stereochemistry.
Table 1: Structural Comparison
Key Differences in Physicochemical Properties
Table 2: Physical and Chemical Properties
Stereochemical Considerations
The (R)- and (S)-aziridine enantiomers (CAS 1239355-46-4 and 126496-79-5) share identical functional groups but differ in spatial arrangement. This enantiomeric pair is critical for studying stereoselectivity in drug design, as biological targets often exhibit chirality-dependent interactions .
Biological Activity
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative characterized by a highly strained three-membered ring, which imparts unique reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a precursor for biologically active molecules.
- Molecular Formula : CHNO
- Molecular Weight : 201.22 g/mol
- CAS Number : 181212-90-8
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic ring-opening reactions. The aziridine ring's strain enhances its reactivity toward nucleophiles, facilitating the formation of new carbon-nitrogen bonds, which are crucial in synthesizing various bioactive compounds .
Antimicrobial Properties
Research indicates that aziridine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various aziridine compounds can act as effective inhibitors against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position of the aziridine ring significantly impact antibacterial efficacy. Compounds with specific substituents showed enhanced activity, with minimal inhibitory concentrations (MIC) ranging from 4 to 256 µg/mL against selected pathogens .
Case Studies
-
Antimicrobial Activity Evaluation :
- A study evaluated multiple aziridine derivatives for their antibacterial properties. Among them, this compound demonstrated notable activity against several bacterial strains. The results indicated that the presence of a methyl group at the 2-position was crucial for achieving optimal antibacterial effects .
-
Cysteine Protease Inhibition :
- Aziridine derivatives have shown promise as irreversible inhibitors of cysteine proteases, enzymes implicated in various parasitic infections. The biological activity was linked to the compound's ability to form stable adducts with the active site of these enzymes, thereby inhibiting their function and disrupting the life cycle of parasites .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate, and what are their critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via Boc-protection of aziridine intermediates. For example, a reported procedure involves reacting D-proline derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature, achieving yields up to 95% . Key considerations include moisture-free conditions (due to Boc-group sensitivity) and stoichiometric control of reagents to avoid side reactions like over-carboxylation.
Q. How is the stereochemical integrity of the (R)-configured aziridine core maintained during synthesis?
- Methodological Answer : The (R)-configuration is preserved through chiral starting materials (e.g., D-proline derivatives) and stereoselective reaction conditions. For instance, gold-catalyzed cyclization reactions have been employed to retain stereochemistry, as evidenced by optical rotation data ([α]D = +44.5 in CH₂Cl₂) . Chiral HPLC or polarimetry is recommended for post-synthesis verification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the Boc and methyl ester groups (δ ~1.4 ppm for tert-butyl, δ ~3.7 ppm for COOCH₃) and aziridine ring protons (δ 2.5–3.0 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 201.1312 for [M+H]⁺) validates molecular composition .
- IR : Stretching frequencies for C=O (1720–1740 cm⁻¹) and N–H (if deprotected) are critical .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for nucleophilic attacks on the strained aziridine ring. For example, studies on analogous pyrrolidine derivatives reveal that electron-withdrawing groups (e.g., Boc) increase ring strain, lowering activation energy for nucleophilic ring-opening . Such models guide solvent selection (e.g., polar aprotic solvents for SN2 mechanisms) and nucleophile choice (e.g., amines, thiols) .
Q. What strategies mitigate racemization during functionalization of the aziridine ring?
- Methodological Answer : Racemization risks arise under acidic/basic conditions or elevated temperatures. Mitigation strategies include:
- Low-temperature reactions (<0°C) for electrophilic additions.
- Protecting group synergy : Use of Boc (acid-labile) with orthogonal groups (e.g., Fmoc) for stepwise modifications .
- Enantiomeric excess (ee) monitoring via chiral stationary phase HPLC, as validated in studies on similar aziridine carboxylates .
Q. How does the compound serve as a precursor for bioactive alkaloids or pharmaceuticals?
- Methodological Answer : The aziridine core is a versatile intermediate for:
- Anticancer agents : Functionalization at the nitrogen or carboxylate positions generates pro-apoptotic compounds (e.g., microtubule inhibitors) .
- Antibiotics : Ring-opening with β-lactam synthons mimics penicillin’s mechanism .
- Case Study: A derivative, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, was used in the synthesis of a protease inhibitor via reductive amination .
Contradictions and Limitations in Literature
- Stereochemical Stability : While some studies report high ee retention (>98%) under inert conditions , others note partial racemization in protic solvents (e.g., MeOH) due to ring strain .
- Scalability : Lab-scale syntheses (≤10 g) are well-documented, but pilot-scale data (>100 g) are lacking, possibly due to Boc-group handling challenges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
